4-(3-nitrophenoxy)Pyridine

Description

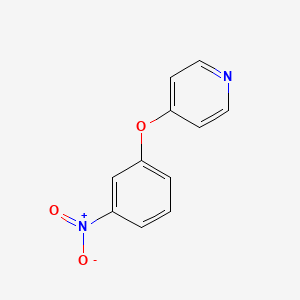

4-(3-Nitrophenoxy)Pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 3-nitrophenoxy group. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The nitro group enhances electron-withdrawing characteristics, influencing reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

4-(3-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATNLEGVUWFTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-nitrophenoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 3-nitrophenol. The process typically involves the nitration of pyridine to form 3-nitropyridine, which is then reacted with 3-nitrophenol under basic conditions to introduce the phenoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and subsequent substitution reactions. The nitration of pyridine is carried out using nitric acid, followed by the reaction with 3-nitrophenol in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is 4-(3-aminophenoxy)pyridine.

Reduction: The major product is 4-(3-aminophenoxy)pyridine.

Substitution: The products depend on the nucleophile used; for example, using an amine can yield 4-(3-aminophenoxy)pyridine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research has shown that pyridine derivatives, including 4-(3-nitrophenoxy)pyridine, exhibit notable antimicrobial and antiviral activities. The presence of the nitro group enhances the interaction with biological targets, making these compounds valuable in the search for new therapeutic agents. Studies indicate that derivatives of pyridine can effectively combat various pathogens, including bacteria and viruses, which is crucial in the context of rising antibiotic resistance and emerging viral threats like COVID-19 .

Antitubercular Agents

Recent studies have focused on synthesizing novel pyridine derivatives for their potential as antitubercular agents. Specifically, compounds containing the 4-(3-nitrophenoxy) substitution have shown promising activity against Mycobacterium tuberculosis. This highlights the importance of modifying the pyridine scaffold to enhance biological activity and selectivity toward tuberculosis treatment .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in various organic synthesis reactions. Its unique structure allows it to participate in nucleophilic substitutions and coupling reactions, making it useful for creating more complex molecules. For instance, it can be used to synthesize other biologically active compounds by introducing different functional groups through well-established organic chemistry techniques .

Case Study 1: Synthesis of Antimicrobial Agents

A series of studies have synthesized pyridine derivatives with varying substituents on the nitrogen atom and aromatic rings. These compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the 4-(3-nitrophenoxy) group significantly influenced antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 10 μg/mL .

Case Study 2: Drug Design Innovations

In a ligand-based drug design approach, researchers developed a series of imidazo[4,5-b]pyridine derivatives featuring a 4-(3-nitrophenoxy) substituent. These compounds showed enhanced binding affinity to target proteins involved in disease pathways, suggesting that such modifications could lead to more effective therapeutics for conditions like cancer and bacterial infections .

Comparative Analysis of Pyridine Derivatives

Mechanism of Action

The mechanism of action of 4-(3-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 3-nitrophenoxy group in this compound provides stronger electron-withdrawing effects compared to simple phenoxy or alkyl substituents, facilitating reactions at the pyridine ring. In contrast, aminoethyl substituents (e.g., 4-(1-aminoethyl)Pyridine) introduce electron-donating properties, altering reactivity toward electrophiles .

Spectroscopic and Computational Data

- 4-(1-Aminoethyl)Pyridine: DFT studies (B3LYP functional) reveal a HOMO-LUMO gap of 6.08 eV, indicating moderate bioactivity. Solvent effects significantly redshift its UV-Vis absorption maxima .

- 3-Nitro-2-phenoxypyridine: Exhibits concentration-dependent fluorescence in tetrahydrofuran, with λmax at 420 nm .

Biological Activity

4-(3-Nitrophenoxy)pyridine is an organic compound with the molecular formula C11H8N2O3, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted at the fourth position with a 3-nitrophenoxy group. It can be synthesized through several methods, including the reaction of pyridine with 3-nitrophenol under basic conditions. The typical synthetic route involves nitration followed by substitution reactions.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Nitration of pyridine | Nitric acid, temperature control |

| 2 | Reaction with 3-nitrophenol | Basic conditions (e.g., NaOH) |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating low minimum inhibitory concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 4 |

| P. aeruginosa | 16 |

Anticancer Potential

The anticancer activity of this compound has been evaluated in several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 11.46 ± 2.45 |

| HT-29 (Colon) | 13.73 ± 2.32 |

| HepG2 (Liver) | 6.9 ± 0.7 |

The mechanism by which this compound exerts its biological effects is primarily attributed to the reduction of the nitro group to an amino group, allowing it to participate in various biochemical pathways. Additionally, its ability to form complexes with metal ions enhances its reactivity and biological activity.

Case Studies and Research Findings

- Antihypertensive Properties : A comparative pharmacological study highlighted that derivatives of this compound exhibited superior coronary vasodilation and antihypertensive activity compared to symmetrically substituted derivatives .

- Inhibition of Bacterial Topoisomerases : Recent studies reported that compounds similar to this compound displayed low nanomolar inhibition against bacterial topoisomerases, indicating potential as dual inhibitors .

- Neurological Applications : Research has also explored the potential of phenoxy-substituted compounds in treating neurological disorders, where modifications to the phenoxy group significantly improved binding affinity to specific receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.